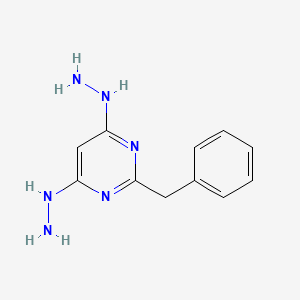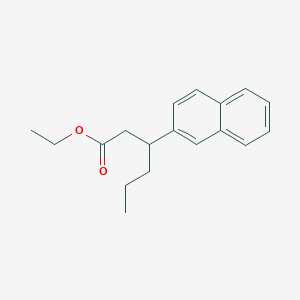
Ethyl 3-naphthalen-2-ylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-naphthalen-2-ylhexanoate is an ester compound characterized by its aromatic naphthalene ring and a hexanoate chain. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, in particular, has unique properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 3-naphthalen-2-ylhexanoate can be synthesized through the esterification of 3-naphthalen-2-ylhexanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Amides, ethers, and other substituted esters.
Applications De Recherche Scientifique
Ethyl 3-naphthalen-2-ylhexanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a building block in drug development.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-naphthalen-2-ylhexanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The aromatic naphthalene ring may also play a role in binding to hydrophobic pockets in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simple ester with a pleasant fruity odor, commonly used as a solvent.
Methyl butyrate: Known for its apple-like fragrance, used in flavorings and perfumes.
Ethyl benzoate: An aromatic ester with a sweet, floral scent, used in fragrances and as a solvent.
Uniqueness: Ethyl 3-naphthalen-2-ylhexanoate stands out due to its unique combination of an aromatic naphthalene ring and a hexanoate chain, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific aromatic characteristics and reactivity.
Propriétés
Formule moléculaire |
C18H22O2 |
|---|---|
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
ethyl 3-naphthalen-2-ylhexanoate |
InChI |
InChI=1S/C18H22O2/c1-3-7-15(13-18(19)20-4-2)17-11-10-14-8-5-6-9-16(14)12-17/h5-6,8-12,15H,3-4,7,13H2,1-2H3 |
Clé InChI |
PSPYGBZZXCHMAL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(=O)OCC)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


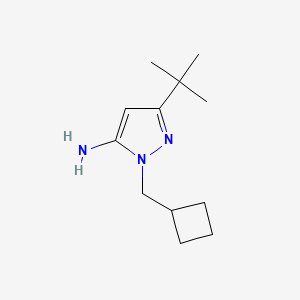


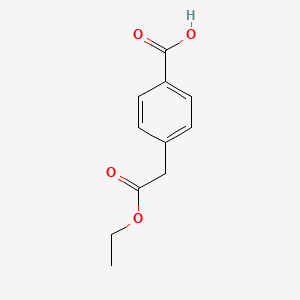
![4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid](/img/structure/B13880225.png)
![4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline](/img/structure/B13880238.png)
![ethyl N-[2-amino-4-[(4-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13880243.png)
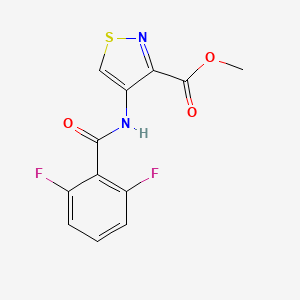
![[1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine](/img/structure/B13880267.png)
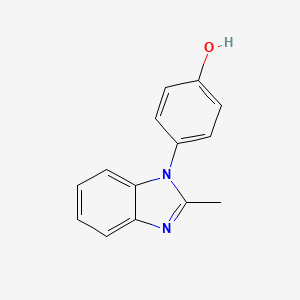

![5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13880286.png)
